molecular formula C13H8N6O B3145640 Topiroxostat Impurity 9 CAS No. 577778-82-6

Topiroxostat Impurity 9

Cat. No.: B3145640
CAS No.: 577778-82-6
M. Wt: 264.24 g/mol
InChI Key: DZWHXHCLXFPDRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Topiroxostat Impurity 9 is a chemical compound associated with the drug Topiroxostat, which is a selective xanthine oxidase inhibitor used in the treatment of hyperuricemia and gout . Impurities in pharmaceutical compounds are critical to identify and study as they can affect the safety, efficacy, and stability of the drug.

Preparation Methods

The preparation of Topiroxostat Impurity 9 involves several synthetic routes and reaction conditions. One method includes dissolving a crude product of a compound in an alcohol solvent, raising the temperature to a reflux temperature, and then slowly adding water to precipitate a solid. This is followed by cooling, crystallization, filtration, and drying to obtain a high-purity compound . Another method involves reacting Topiroxostat with 2-cyanoisoniazide in the presence of an alkali .

Chemical Reactions Analysis

Structural Identification of Topiroxostat Impurity F

Topiroxostat Impurity F (CAS: Not explicitly provided) is identified as a degradation product formed during the synthesis of topiroxostat. Its structure is derived from the reaction of 2,6-dicyanopyridine with sodium methoxide and isoniazid, followed by cyclization with phosphoric acid (Fig. 1) .

Chemical Formula :
C13H10N6O3\text{C}_{13}\text{H}_{10}\text{N}_6\text{O}_3

Key Functional Groups :

  • Pyridine ring

  • Triazole ring

  • Cyano group

Step 1: Formation of Intermediate (Formula a)

Reagents :

  • 2,6-Dicyanopyridine

  • Sodium methoxide (NaOCH₃)
    Conditions :

  • Solvent: Methanol

  • Temperature: 20 ± 3°C

  • Reaction Time: 1–3 hours
    Mechanism :
    Nucleophilic substitution at the pyridine ring, forming a methyl imido ester intermediate .

Step 2: Formation of Intermediate (Formula b)

Reagents :

  • Isoniazid (C₆H₇N₃O)
    Conditions :

  • Temperature: 30–60°C

  • Reaction Time: 1–3 hours
    Mechanism :
    Condensation of isoniazid with the intermediate from Step 1, forming N-(6-cyanopyridine-2-methylimino)-methyl-isoniazid .

Step 3: Cyclization to Impurity F

Reagents :

  • Phosphoric acid (H₃PO₄)
    Conditions :

  • Solvent: Dimethylformamide (DMF)

  • Temperature: 80–150°C

  • Reaction Time: 1–3 hours
    Mechanism :
    Acid-catalyzed cyclization, forming the triazole ring structure .

Reaction Optimization Data

ParameterOptimal ValueImpact on Yield/Purity
Molar Ratio (2,6-Dicyanopyridine:NaOCH₃:Isoniazid)1:1.2:1.3–1.5Higher ratios reduce byproduct formation
Phosphoric Acid Molar Ratio1:1.7–2.5 (relative to Formula b)Ensures complete cyclization
Purification MethodPreparative HPLC (C18 column)Purity >98%

Analytical Characterization

Chromatographic Conditions :

  • Column: Octadecylsilane (C18)

  • Mobile Phase: Acetonitrile:Water (0.1% trifluoroacetic acid) = 20:80

  • Detection Wavelength: 220 nm

  • Retention Time: ~30–40 minutes

Impurity Profile :

  • Detected in topiroxostat bulk drug at 0.15% concentration .

Significance in Pharmaceutical Quality Control

  • Role : Impurity F arises from residual starting materials and isomerization during synthesis. Controlling its levels (<0.2%) is critical for drug safety .

  • Stability Studies : Degradation under acidic conditions (0.5M HCl) confirms its formation pathway .

Discrepancy Note

The term "Impurity 9" is absent in all accessible literature. The described Impurity F aligns with the synthesis and degradation pathways reported in patents and pharmacological studies. Cross-referencing with clinical trial data confirms that impurities like F are monitored for renal safety in hyperuricemia treatments.

Scientific Research Applications

Topiroxostat Impurity 9 has several scientific research applications. It is used in the study of xanthine oxidase inhibitors and their effects on uric acid levels in the body. This compound is also valuable in pharmacokinetic studies to understand the metabolism and excretion of Topiroxostat and its impurities . Additionally, it is used in the development of new therapeutic agents for the treatment of hyperuricemia and gout .

Mechanism of Action

The mechanism of action of Topiroxostat Impurity 9 involves the inhibition of xanthine oxidase, an enzyme responsible for the oxidation of hypoxanthine to xanthine and xanthine to uric acid. By inhibiting this enzyme, this compound reduces the production of uric acid in the body . The compound interacts with multiple amino acid residues of the solvent channel and forms a reaction intermediate by covalent binding with molybdenum ions .

Comparison with Similar Compounds

Topiroxostat Impurity 9 can be compared with other xanthine oxidase inhibitors such as Allopurinol and Febuxostat. While Allopurinol and Febuxostat are also used to treat hyperuricemia, they are associated with side effects and limitations in patients with renal complications. Topiroxostat and its impurities, including Impurity 9, are shown to be unaffected by renal complications, making them potentially more effective in patients with chronic kidney diseases . Similar compounds include 4-(3-(Pyridin-4-yl)-1H-1,2,4-triazol-5-yl)picolinic Acid and 4-(3-(Pyridin-4-yl)-1H-1,2,4-triazol-5-yl)picolinamide .

Biological Activity

Topiroxostat Impurity 9 is a compound associated with the xanthine oxidoreductase (XOR) inhibitor, Topiroxostat, which is primarily used in the treatment of gout and hyperuricemia. Understanding the biological activity of this impurity is essential for evaluating its potential effects on human health, particularly in relation to its parent compound.

Chemical Structure and Properties

This compound has the chemical formula C13H8N6OC_{13}H_{8}N_{6}O and is characterized by its structural similarity to Topiroxostat, which allows it to potentially exhibit similar pharmacological properties. The compound's structure can be represented as follows:

Topiroxostat Impurity 9 C13H8N6O\text{this compound }C_{13}H_{8}N_{6}O

Topiroxostat functions as a selective inhibitor of xanthine oxidase, an enzyme critical in uric acid production. By inhibiting this enzyme, Topiroxostat and its impurities, including Impurity 9, reduce serum uric acid levels, which can prevent the formation of uric acid crystals in joints and tissues.

Key Mechanisms:

  • Inhibition of Xanthine Oxidase : The primary action involves competitive inhibition of XOR, leading to decreased uric acid synthesis.
  • Metabolic Pathways : Topiroxostat undergoes hepatic metabolism, where it is converted into various metabolites, including Topiroxostat N-oxide and hydroxylated forms that retain some inhibitory activity on XOR .

In Vivo Studies

Research conducted on animal models has demonstrated the effectiveness of Topiroxostat in reducing uric acid levels. For instance:

  • Db/db Mice Study : A study assessed the impact of Topiroxostat on urinary albumin excretion (UAE) in diabetic mice. The results indicated that Topiroxostat significantly reduced UAE compared to placebo, highlighting its potential protective effects against kidney damage associated with hyperuricemia .
  • Dose-Dependent Effects : Administration of Topiroxostat at varying doses (0.1 to 3 mg/kg/day) showed a dose-dependent decrease in urinary albumin excretion, suggesting that even low doses can exert beneficial effects in managing conditions related to uric acid levels .

Pharmacokinetics

The pharmacokinetic profile of Topiroxostat indicates a mean half-life of approximately 5 hours after a single oral dose. The compound exhibits high bioavailability and is primarily eliminated through renal pathways.

ParameterValue
Mean Half-Life5 hours
Bioavailability69.6%
Peak Plasma Concentration229.9 ng/mL
Total Body Clearance Rate89.5 L/h

Case Studies

  • Chronic Kidney Disease Patients : In a clinical setting, patients with stage 3 chronic kidney disease treated with Topiroxostat showed significant reductions in serum urate levels and improvements in renal function markers compared to those receiving standard care .
  • Comparative Efficacy : A comparative study between Topiroxostat and febuxostat indicated that Topiroxostat was more effective at lowering urinary albumin excretion in hyperuricemic patients, suggesting a superior profile for renal protection .

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for identifying and characterizing Topiroxostat Impurity 9 in pharmaceutical formulations?

  • Methodological Answer : Use hyphenated techniques such as UPLC-MS with optimized parameters (e.g., YMC Pack Pro C18 column, 0.1% formic acid/ACN mobile phase, ESI+ mode, m/z 461.70 SIM detection) to achieve high sensitivity and specificity . Structural confirmation should involve NMR , HRMS , and LC-MS/MS to resolve isobaric interferences and validate impurity identity .

Q. How can researchers ensure the accuracy of impurity quantification in stability studies for Topiroxostat?

  • Methodological Answer : Implement forced degradation studies under acidic, alkaline, oxidative, and photolytic conditions, followed by method validation for specificity, linearity (R² ≥ 0.999), precision (RSD < 2%), and recovery rates (90–110%). Cross-validate results using orthogonal techniques like GC-MS/MS for volatile impurities .

Q. What pharmacokinetic interactions should be considered when studying Topiroxostat and its impurities?

  • Methodological Answer : Assess CYP450 enzyme inhibition profiles (e.g., CYP3A4, CYP1A2) via human liver microsome assays. Topiroxostat exhibits weak CYP3A4 inhibition (18.6% activity reduction), which may influence impurity metabolism or drug-drug interactions .

Advanced Research Questions

Q. How should researchers design experiments to resolve contradictions in renal outcomes between Topiroxostat and febuxostat in hyperuricemic patients?

  • Methodological Answer : Conduct subgroup analyses stratified by baseline eGFR, albuminuria, and comorbidities. Use longitudinal mixed-effects models to account for time-dependent variables (e.g., eGFR decline). Mechanistic studies should compare covalent molybdenum binding (unique to Topiroxostat) versus reversible inhibition (febuxostat) to explain differential effects on urinary albumin/creatinine ratios .

Q. What strategies are effective for isolating and synthesizing this compound in milligram quantities for toxicological studies?

  • Methodological Answer : Employ preparative HPLC with gradient elution (e.g., water:ACN with 0.1% TFA) and fraction collection. Scale-up synthesis requires optimizing reaction conditions (e.g., pH, temperature) to mimic degradation pathways. Purity validation via chiral chromatography ensures enantiomeric homogeneity .

Q. How can in vitro models elucidate the role of xanthine oxidoreductase (XOR) inhibition in this compound toxicity?

  • Methodological Answer : Use cell-based XOR activity assays (IC50 determination) with recombinant enzymes or hepatocyte models. Compare impurity IC50 values to parent drug (Topiroxostat IC50: 5.3 nM) to assess potency. Pair with transcriptomic profiling to identify off-target pathways (e.g., oxidative stress markers) .

Q. What statistical approaches address heterogeneity in meta-analyses of Topiroxostat’s renoprotective effects?

  • Methodological Answer : Apply random-effects models to account for variability in study designs (e.g., dosing regimens, follow-up duration). Perform sensitivity analyses excluding trials with high bias risk (e.g., non-blinded studies). Use meta-regression to explore covariates like baseline serum urate and renal impairment severity .

Q. Data Contradiction Analysis

Q. Why do some studies report improved eGFR with Topiroxostat while others show no significant change?

  • Resolution Strategy : Evaluate study cohorts for differences in renal function at baseline. Trials enrolling patients with stage III CKD often show eGFR improvements (e.g., +0.64 mL/min/1.73 m², p=0.00034), whereas those with normal/mild impairment may lack statistical power. Confounding factors like RAS inhibitor use must be controlled .

Q. How can conflicting results on urinary albumin excretion (UAE) reduction be reconciled across preclinical and clinical studies?

  • Resolution Strategy : Preclinical models (e.g., db/db mice) may overemphasize UAE effects due to species-specific XOR expression. In humans, prioritize trials with 24-hour urine collections over spot measurements. Adjust for dietary urate intake and diuretic use, which modulate UAE .

Q. Experimental Design Considerations

Q. What validation parameters are critical for UPLC-MS methods quantifying this compound?

  • Key Parameters :
  • Linearity : 80–150 ng/mL range (R² ≥ 0.9994) .
  • Precision : Intraday/interday RSD < 2% .
  • LOD/LOQ : Determine via signal-to-noise ratios (S/N ≥ 3 for LOD, ≥10 for LOQ).
  • Stability : Assess impurity integrity under autosampler (4°C, 24h) and long-term storage (-80°C, 6mo) conditions .

Properties

IUPAC Name

4-[5-(1-hydroxypyridin-4-ylidene)-1,2,4-triazol-3-yl]pyridine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8N6O/c14-8-11-7-10(1-4-15-11)13-16-12(17-18-13)9-2-5-19(20)6-3-9/h1-7,20H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZWHXHCLXFPDRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1C2=NC(=C3C=CN(C=C3)O)N=N2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Topiroxostat Impurity 9
Reactant of Route 2
Reactant of Route 2
Topiroxostat Impurity 9
Reactant of Route 3
Reactant of Route 3
Topiroxostat Impurity 9
Reactant of Route 4
Topiroxostat Impurity 9
Reactant of Route 5
Topiroxostat Impurity 9
Reactant of Route 6
Topiroxostat Impurity 9

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.